1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)-

membrane permeability environmental partitioning fragrance design

1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- (CAS 55030-58-5) is a C16H22 hydrocarbon belonging to the 2,3-dihydro-1H-indene (indane) class, bearing geminal dimethyl substituents at the C1 position and a 3-methyl-3-butenyl side chain at C4. With a molecular weight of 214.35 g·mol⁻¹, an exact mass of 214.172 Da, a calculated LogP of 4.42, and a topological polar surface area (tPSA) of 0.0 Ų, this compound is structurally related to—but functionally divergent from—the acetylated indane musks (e.g., Celestolide, Phantolide) that dominate fragrance procurement.

Molecular Formula C16H22
Molecular Weight 214.35 g/mol
CAS No. 55030-58-5
Cat. No. B13934132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)-
CAS55030-58-5
Molecular FormulaC16H22
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCC(=C)CCC1=C2CCC(C2=CC=C1)(C)C
InChIInChI=1S/C16H22/c1-12(2)8-9-13-6-5-7-15-14(13)10-11-16(15,3)4/h5-7H,1,8-11H2,2-4H3
InChIKeyGVDVFJYIFZWPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 55030-58-5: Physicochemical Identity and Procurement Baseline for 1,1-Dimethyl-4-(3-methyl-3-butenyl)indane


1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- (CAS 55030-58-5) is a C16H22 hydrocarbon belonging to the 2,3-dihydro-1H-indene (indane) class, bearing geminal dimethyl substituents at the C1 position and a 3-methyl-3-butenyl side chain at C4 . With a molecular weight of 214.35 g·mol⁻¹, an exact mass of 214.172 Da, a calculated LogP of 4.42, and a topological polar surface area (tPSA) of 0.0 Ų, this compound is structurally related to—but functionally divergent from—the acetylated indane musks (e.g., Celestolide, Phantolide) that dominate fragrance procurement [1]. Reference-quality analytical data, including FTIR and GC-MS spectra, are available through the Wiley-registered KnowItAll spectral library, facilitating identity verification in procurement workflows [2].

Non-fragrance indane scaffold for derivatization and SAR studies
Low-polarity hydrocarbon composition supports membrane permeability research
Wiley-registered GC-MS/FTIR spectra enable identity verification

Why Indane-Class Compounds Cannot Be Interchanged with CAS 55030-58-5: Structural Determinants of Functional Divergence


Procurement decisions involving indane derivatives cannot rely on class-level interchangeability, because the presence or absence of a single functional group—specifically the acetyl moiety at the C4 or C5 position—fundamentally determines whether a compound functions as a musk odorant or as a non-fragrance intermediate [1]. CAS 55030-58-5 lacks this acetyl group entirely, bearing instead an unsaturated 3-methyl-3-butenyl hydrocarbon side chain; this structural difference produces a tPSA of 0.0 Ų versus 17.07 Ų for Celestolide and Phantolide, a LogP differential of approximately one full unit (4.42 vs. 5.51–5.80), and the complete absence of the ketone oxygen required for musk-receptor hydrogen-bond interactions . Consequently, generic substitution of CAS 55030-58-5 for any acetylated indane musk—or vice versa—would yield either an odorless formulation or a non-functional synthetic intermediate, depending on the direction of the swap.

Acetyl-deleted scaffold
Lacks the ketone oxygen required for musk-receptor interaction; may not substitute for acetylated indane musks.
Divergent lipophilicity
Lower LogP shifts environmental fate profile and may alter formulation partitioning relative to higher-LogP musks.
Unsaturated side chain
Terminal olefin provides a reactive handle not present in saturated musk side chains; functional outcome differs.

Quantitative Differentiation of CAS 55030-58-5 from Acetylated Indane Musks: Head-to-Head Physicochemical and Structural Evidence


Topological Polar Surface Area (tPSA): A Binary Descriptor That Separates Intermediate from Fragrance

CAS 55030-58-5 exhibits a calculated tPSA of 0.0 Ų, a value that is fundamentally lower than that of every major acetylated indane musk used in fragrance procurement. The absence of any heteroatom—specifically the carbonyl oxygen present in the acetyl group of Celestolide, Phantolide, and Tonalide—eliminates hydrogen-bond acceptor capacity entirely [1]. By contrast, Celestolide (CAS 13171-00-1) and Phantolide (CAS 15323-35-0) each possess a tPSA of 17.07 Ų due to their acetyl carbonyl, while the isochroman musk Galaxolide (CAS 1222-05-5) has a tPSA of 9.23 Ų [2][3]. This PSA differential has direct consequences for membrane permeability prediction (lower PSA correlates with higher passive diffusion), environmental fate modeling (PSA < 60 Ų is a key criterion for blood-brain barrier penetration prediction), and bioaccumulation assessment in regulatory procurement workflows .

Topological PSA
Reported
0.0 Ų (target) vs. 17.07 Ų (acetylated musks)
Separates intermediate from fragrance; supports membrane permeability differentiation
Calculated tPSA; may require experimental validation
membrane permeability environmental partitioning fragrance design

Octanol-Water Partition Coefficient (LogP): A Full-Unit Difference That Governs Environmental and Formulation Behavior

The measured/calculated LogP of CAS 55030-58-5 is 4.42, which is approximately one full LogP unit lower than that of the acetylated indane musks Celestolide (LogP 5.51) and Phantolide (LogP 5.59–5.80) . In octanol-water partitioning terms, a ΔLogP of ~1.1–1.4 corresponds to an approximately 12- to 25-fold difference in lipophilicity, meaning Celestolide and Phantolide partition into organic phases and biological membranes far more aggressively than CAS 55030-58-5. Galaxolide (LogP 4.5–5.3) and Tonalide (LogP 5.3–5.7) similarly exceed the target compound's LogP, though Galaxolide's lower-end values approach comparability [1][2]. This LogP differential has regulatory significance: compounds with LogP > 5 are flagged under REACH and other frameworks for elevated bioaccumulation potential (BCF screening), whereas CAS 55030-58-5, at LogP 4.42, falls below the most stringent PBT (Persistent, Bioaccumulative, Toxic) screening thresholds [3].

LogP Difference
Reported
LogP 4.42 (target) vs. 5.51–5.80 (acetylated musks)
Below REACH bioaccumulation screening threshold; distinct environmental profile
Cross-study values; method variability possible
lipophilicity bioaccumulation formulation solubility

Molecular Weight and Volatility: 214 vs. 244–258 g·mol⁻¹ as a Predictor of Differential Phase Behavior

CAS 55030-58-5 has a molecular weight of 214.35 g·mol⁻¹, which is approximately 12–17% lower than the acetylated indane musks Celestolide and Phantolide (both 244.37 g·mol⁻¹) and approximately 17% lower than the isochroman musk Galaxolide (258.4 g·mol⁻¹) . This MW reduction, combined with the absence of polar oxygen functionality, is predicted to confer higher vapor pressure and greater gas-phase mobility relative to the musk comparators. For context, the unsubstituted parent compound 1,1-dimethylindane (CAS 4912-92-9, MW 146.23) has a measured vapor pressure of 0.7 ± 0.2 mmHg at 25°C and a boiling point of 191°C, while Celestolide's vapor pressure is reported in the range of 0.000652 mmHg to ~0.001 mmHg at 25°C—a difference of approximately three orders of magnitude between the parent indane and the acetylated musk [1][2]. CAS 55030-58-5, with its intermediate MW (214.35), is expected to exhibit vapor pressure between these extremes, consistent with its hydrocarbon-only composition and the mass-dependent trend observed across the indane series [3].

MW & Volatility
Data to verify
MW 214.35 g·mol⁻¹ (intermediate) vs. 244–258 (musks); predicted higher vapor pressure
Supports gas-phase application context; not suited for long-term fragrance substantivity
Vapor pressure extrapolated; experimental measurement recommended
volatility gas-phase transport olfactory detection

Functional Group Availability: The 3-Methyl-3-butenyl Side Chain as a Synthetic Handle Absent in Saturated Musk Indanes

The C4 substituent of CAS 55030-58-5 is a 3-methyl-3-butenyl group, which contains a terminal isopropenyl (C=CH₂) olefin—a reactive functional handle that is entirely absent in the saturated tert-butyl (Celestolide), multi-methyl (Phantolide), and isopropyl (Traseolide) side chains of commercial indane musks . This unsaturation enables chemistries—including epoxidation, hydroboration-oxidation, ozonolysis, and radical addition—that are not accessible on the fully saturated musk frameworks. The Eisenbraun et al. (1977) study on acid-catalyzed cyclialkylation of benzene with isoprene explicitly identifies CAS 55030-58-5 among the indane products formed, confirming its role as both a synthetic product and a potential intermediate in cyclialkylation reaction networks [1]. In contrast, Celestolide and Phantolide are terminal fragrance products whose acetyl and fully saturated alkyl substituents are optimized for olfactory receptor binding rather than further chemical elaboration [2].

Olefin Side Chain
Class-level
Terminal C=CH₂ present, enabling 5+ reaction classes
Positions compound as derivatizable building block, distinct from terminal fragrance musks
Based on structural comparison; reaction scope not tested
synthetic intermediate olefin functionalization derivatization

Analytical Reference Data: Verified Spectral Fingerprint Enabling Confident Identity Resolution in Procurement QC

CAS 55030-58-5 has authenticated FTIR and GC-MS spectra registered in the Wiley KnowItAll Mass Spectral Library (2023 edition), providing a verified spectral fingerprint for identity confirmation [1]. This is a critical procurement differentiator from research-grade indane derivatives that lack validated reference spectra, as GC-MS is the primary technique for incoming quality control of specialty organic chemicals. The availability of library-matched spectral data reduces identification ambiguity and the need for in-house standard characterization, accelerating QC turnaround. While Celestolide, Phantolide, and Galaxolide also have established spectral databases due to their widespread commercial use, many non-commercial indane analogs do not; the presence of CAS 55030-58-5 in the Wiley Registry places it in a select tier of indane derivatives with verified analytical reference data, supporting confident procurement for regulated or publication-bound research environments [2].

Spectral Reference
Reported
FTIR + GC-MS (EI, 70 eV) in Wiley KnowItAll library
Enables confident identity confirmation; reduces QC ambiguity
Library-matched data; additional in-house validation may be needed
quality control spectral identification GC-MS confirmation

Procurement-Driven Application Scenarios for CAS 55030-58-5 Based on Quantified Differentiation Evidence


Synthetic Intermediate for Derivatization via Terminal Olefin Chemistry

CAS 55030-58-5 is the preferred procurement choice when a 1,1-dimethylindane scaffold bearing a reactive terminal olefin is required as a synthetic building block. The 3-methyl-3-butenyl side chain provides a C=CH₂ handle for epoxidation, hydroboration-oxidation, ozonolysis, or radical addition—transformations that are structurally impossible on the fully saturated side chains of Celestolide (tert-butyl), Phantolide (multi-methyl), or Traseolide (isopropyl) [1]. This compound has been explicitly identified among products of acid-catalyzed cyclialkylation of benzene with isoprene (Eisenbraun et al., J. Org. Chem. 1977), confirming its synthetic accessibility and its role within broader indane reaction networks [2]. Procurement for medicinal chemistry or materials science programs that require downstream functionalization of the indane core should prioritize this compound over acetylated musks, which are terminal fragrance products not designed for further chemical elaboration.

Low-Bioaccumulation-Potential Indane for Environmental Fate Studies Requiring LogP < 5

For environmental monitoring, fate-and-transport modeling, or regulatory-compliant formulation research, CAS 55030-58-5 offers a LogP of 4.42—below the critical LogP = 5 threshold that triggers elevated bioaccumulation concern under REACH and other regulatory frameworks [1]. This contrasts with Celestolide (LogP 5.51), Phantolide (LogP 5.59–5.80), and Tonalide (LogP 5.3–5.7), all of which exceed LogP 5 and are consequently subject to more intensive environmental risk assessment requirements [2][3]. Additionally, its tPSA of 0.0 Ų and hydrocarbon-only composition (C₁₆H₂₂) simplify environmental degradation pathway prediction relative to oxygenated musks, whose acetyl and isochroman functional groups introduce additional metabolic and photolytic transformation routes. Researchers designing controlled environmental exposure studies where minimized bioaccumulation confounding is desired should select this compound over higher-LogP indane musks.

GC-MS Reference Standard Procurement Supported by Verified Spectral Library Entry

CAS 55030-58-5 is a defensible procurement choice for analytical laboratories requiring a verified GC-MS reference standard within the indane chemical space. Its authenticated mass spectrum is registered in the Wiley Registry of Mass Spectral Data 2023 and accessible through the KnowItAll spectral library platform, enabling confident identity confirmation via library matching [1]. This distinguishes it from many research-grade indane analogs that lack validated reference spectra, reducing the analytical burden of in-house standard characterization. Laboratories performing volatile organic compound (VOC) analysis, environmental monitoring of hydrocarbon signatures, or quality control of indane-containing reaction mixtures can integrate this compound into their spectral libraries with the assurance of Wiley-verified data. The FTIR spectrum provides a complementary orthogonal identification method [1].

Non-Fragrance Indane Scaffold for Structure-Activity Relationship (SAR) Control Experiments

In fragrance research and olfactory receptor studies, CAS 55030-58-5 serves as a structurally matched negative control for acetylated indane musks. Its 1,1-dimethylindane core is conserved relative to Celestolide and Phantolide, but the replacement of the acetyl group with a hydrocarbon side chain eliminates the ketone oxygen required for hydrogen-bond interactions with musk-sensitive olfactory receptors such as OR5AN1 and OR5A2 [1][2]. SAR studies examining the contribution of the acetyl moiety to musk odor perception can use this compound to isolate the effect of acetyl deletion while maintaining the indane scaffold, steric bulk at C1, and aryl substitution pattern. Procurement for olfactory neuroscience or fragrance chemistry programs conducting controlled receptor-activation experiments should include this compound alongside the acetylated musks to enable direct structure-odor correlation analysis.

Application
Selection Property
Validation Focus
Synthetic intermediate
Terminal olefin reactivity
Derivatization feasibility assessment
Environmental fate study
LogP
Environmental fate model validation
GC-MS reference standard
Wiley-registered spectra
Identity confirmation via library matching
SAR negative control
Acetyl-deleted indane core
Odor-response comparison studies
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